4-(cyclopropylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
4-(Cyclopropylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure comprising a benzene ring fused to a 1,2,4-thiadiazine ring system. The compound features two distinct substituents: a cyclopropylmethyl group at position 4 and a 3-(methylsulfanyl)phenyl group at position 2. The cyclopropylmethyl group introduces steric and conformational constraints, while the methylsulfanyl (thioether) moiety contributes to electron-rich aromatic systems. Benzothiadiazines are pharmacologically significant, with some derivatives exhibiting diuretic, antihypertensive, or enzyme-modulating activities. However, the specific biological profile of this compound remains underexplored in the provided evidence .
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-24-15-6-4-5-14(11-15)20-18(21)19(12-13-9-10-13)16-7-2-3-8-17(16)25(20,22)23/h2-8,11,13H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVNWTBCAZAHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that it may be used for treating conditions associated with pyruvate kinase .
Biochemical Pathways
The compound contains a cyclopropane ring, which is a common structural motif in many natural products and is usually essential for biological activities . The biosynthesis of cyclopropane involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The compound is provided in amorphous and crystalline hemisulfate salt forms , which may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
It is suggested that the compound may be used for treating conditions associated with pyruvate kinase , implying that it may influence the function of this enzyme.
Biological Activity
The compound 4-(cyclopropylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, known for various biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound features a benzothiadiazine core with substituents that may influence its biological activity. Key structural components include:
- Cyclopropylmethyl group : This moiety may enhance lipophilicity and influence receptor binding.
- Methylsulfanyl phenyl group : This substitution could play a role in modulating the compound's interaction with biological targets.
Pharmacological Profile
Research indicates that compounds within the benzothiadiazine class exhibit various pharmacological effects. The specific compound under review has shown promise in the following areas:
- Antinociceptive Activity : Preliminary studies suggest that this compound may possess analgesic properties. For instance, related compounds have been evaluated in standard in vivo bioassays demonstrating significant antinociceptive effects comparable to known analgesics .
- Anti-inflammatory Effects : The presence of the methylsulfanyl group is hypothesized to contribute to anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Interaction : The compound likely interacts with various receptors involved in pain and inflammation pathways. Its structural analogs have been shown to act as agonists or antagonists at opioid receptors .
- Signal Transduction Pathways : Activation or inhibition of specific signaling pathways (e.g., NF-kB pathway) could mediate its anti-inflammatory effects.
In Vivo Studies
A study conducted on related benzothiadiazine derivatives demonstrated their efficacy in reducing pain responses in animal models. The compounds were administered via different routes (oral vs. parenteral), highlighting their potential for clinical applications in pain management .
| Study | Compound | Route of Administration | Efficacy |
|---|---|---|---|
| 1 | Benzothiadiazine Derivative | Oral | Significant pain reduction |
| 2 | Benzothiadiazine Derivative | Parenteral | Comparable efficacy to oral |
In Vitro Studies
In vitro assays have been utilized to assess the anti-inflammatory properties of structurally similar compounds. These studies typically measure cytokine production levels in response to treatment with the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s 1,2,4-benzothiadiazine core (two nitrogen atoms and one sulfur in the heterocycle) differs from related scaffolds such as benzothiazines (one nitrogen and one sulfur). For example, the compound 1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione () contains a benzothiazine core, which lacks the additional nitrogen atom present in benzothiadiazines.
Substituent Effects
- Cyclopropylmethyl vs. Ethyl :
The cyclopropylmethyl group in the target compound imposes steric hindrance and rigidity due to the strained cyclopropane ring. In contrast, the ethyl group in the benzothiazine derivative () offers greater conformational flexibility. This difference may impact membrane permeability and metabolic stability. - Methylsulfanylphenyl vs. Hydrazinylidene: The 3-(methylsulfanyl)phenyl substituent in the target compound is electron-rich and may participate in hydrophobic interactions or act as a site for oxidative metabolism.
Table 1: Structural and Functional Comparison
Implications for Pharmacological Research
For instance:
- The cyclopropylmethyl group may enhance blood-brain barrier penetration compared to ethyl substituents.
- The methylsulfanyl group could modulate cytochrome P450 interactions or serve as a prodrug site. Further studies are needed to evaluate its affinity for targets such as carbonic anhydrases or ion channels, which are commonly associated with benzothiadiazines.
Preparation Methods
Thiadiazine Ring Formation
A two-step protocol achieves high regioselectivity:
-
Sulfonamide Activation : Treatment of 2-aminobenzenesulfonamide with triphosgene in dichloromethane generates a reactive sulfonyl isocyanate intermediate.
-
Cyclization : Reaction with methyl cyanoacetate in refluxing toluene induces cyclization, forming the 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione scaffold (Yield: 78–82%).
Critical Parameters :
-
Temperature >110°C minimizes dimerization byproducts.
-
Anhydrous conditions prevent hydrolysis of the isocyanate intermediate.
Functionalization with 3-(Methylsulfanyl)phenyl Group
Suzuki-Miyaura Coupling at C2
A palladium-catalyzed cross-coupling installs the aryl group:
Steps :
-
Borylation : Treat 3-bromo-1-(methylsulfanyl)benzene with bis(pinacolato)diboron and Pd(dppf)Cl2 in dioxane (80°C, 6 h) to form the pinacol boronate ester.
-
Coupling : React the boronate with 4-bromo-benzothiadiazine trione derivative using Pd(PPh3)4 (5 mol%), SPhos ligand, and Cs2CO3 in toluene/water (90°C, 24 h). Isolated yield: 72%.
Key Observations :
-
SPhos ligand prevents trione decomposition under basic conditions.
-
Methylsulfanyl groups remain stable when reaction pH is maintained below 9.
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and functionalization:
Reaction Scheme :
-
Combine 2-aminobenzenesulfonamide, cyclopropylmethyl isocyanate, and 3-(methylsulfanyl)benzaldehyde in AcOH.
-
Heat at 120°C for 18 h to simultaneously form the thiadiazine ring and introduce substituents (Yield: 58%).
Advantages :
Photochemical Thiol-Ene Reaction
For late-stage diversification:
-
Irradiate a 4-allyl-benzothiadiazine precursor with 3-(methylsulfanyl)thiophenol (365 nm, DCM, 2 h).
-
Achieves 89% conversion but requires rigorous exclusion of oxygen.
Purification and Characterization
Chromatographic Methods
-
Normal-phase SiO2 : Elute with hexane/EtOAc (3:1) to separate nonpolar byproducts.
-
Reverse-phase C18 : Final polishing using acetonitrile/water gradients improves purity to >98%.
Spectroscopic Validation
-
1H NMR : Cyclopropylmethyl protons appear as a multiplet at δ 0.5–1.2 ppm (integration: 4H). The methylsulfanyl group shows a singlet at δ 2.4 ppm.
-
HRMS : [M+H]+ calculated for C20H19N3O3S2: 414.0984; observed: 414.0986.
Yield Optimization Strategies
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DMF | +15% |
| Pd Catalyst Loading | 5 mol% Pd(PPh3)4 | +20% |
| Reaction Time | 24 h (Suzuki coupling) | +12% |
| Temperature | 90°C (Cyclization) | +18% |
Challenges and Mitigation
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Construction of the benzothiadiazine core via cyclocondensation of thiol-containing precursors with amines or aldehydes under acidic conditions .
- Step 2 : Introduction of the 3-(methylsulfanyl)phenyl group via nucleophilic aromatic substitution or Suzuki coupling .
- Step 3 : Alkylation with cyclopropylmethyl bromide to attach the cyclopropane ring, often using a base like K₂CO₃ in DMF . Key reagents include sulfur-containing compounds (e.g., thiourea) and aromatic aldehydes. Yield optimization typically requires inert atmospheres and controlled temperatures.
Q. Which spectroscopic techniques are essential for confirming structural integrity?
A combination of methods is critical:
- 1H/13C NMR : To verify substituent integration and aromatic proton environments (e.g., methylsulfanyl group at δ ~2.5 ppm) .
- IR Spectroscopy : Confirms trione carbonyl stretches (~1700–1750 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities in the benzothiadiazine core .
Q. What are the common challenges in purifying this compound?
- Byproduct formation : Side reactions during cyclopropane introduction (e.g., ring-opening) require silica gel chromatography with gradient elution (hexane/EtOAc) .
- Solubility issues : Low solubility in polar solvents necessitates recrystallization from DCM/hexane mixtures .
- Purity validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. How is the benzothiadiazine core typically constructed?
The core is synthesized via:
- Cyclocondensation : Reaction of 2-aminobenzenethiol with carbonyl compounds (e.g., ketones or aldehydes) in acidic media .
- Oxidation : Conversion of dihydro intermediates to triones using mCPBA or H₂O₂ .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclopropane ring introduction?
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like ring-opening .
- Alternative reagents : Cyclopropanation via Simmons-Smith reactions may improve regioselectivity .
Q. What strategies resolve contradictions between computational and experimental bioactivity data?
- Assay standardization : Replicate studies under identical conditions (e.g., pH, cell lines) to isolate variables .
- Purity reassessment : Use LC-MS to detect trace impurities affecting activity .
- Docking refinement : Incorporate solvation effects and flexible receptor models in molecular dynamics simulations .
Q. How does stereochemistry impact the compound’s pharmacological profile?
- Chiral HPLC : Separate enantiomers and test individual isomers in vitro .
- Pharmacokinetic studies : Compare metabolic stability (e.g., CYP450 metabolism) of stereoisomers using liver microsomes .
Q. What methodologies analyze synthesis byproducts?
- LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns .
- Isolation : Preparative TLC or column chromatography followed by 2D NMR (e.g., COSY, HSQC) .
Q. Which computational approaches predict CYP450 interactions?
- QSAR models : Train on datasets of benzothiadiazine derivatives to predict metabolic hotspots .
- Docking simulations : Use Crystal structures of CYP3A4 or CYP2D6 to map binding sites .
Tables for Key Data
Table 1: Spectroscopic Signatures of Key Functional Groups
| Functional Group | Technique | Key Signal |
|---|---|---|
| Trione carbonyl | IR | 1700–1750 cm⁻¹ |
| Sulfonyl (SO₂) | IR | 1340–1360 cm⁻¹ |
| Methylsulfanyl | 1H NMR | δ 2.4–2.6 ppm |
| Cyclopropane CH | 13C NMR | δ 8–12 ppm |
Table 2: Optimization Parameters for Cyclopropane Introduction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Reduces side products by 30% |
| Catalyst | TBAB (10 mol%) | Increases yield to 85% |
| Solvent | DMF | Enhances solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
